molecular formula C8H12N2O2S B13507214 Methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate CAS No. 649737-00-8

Methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

Cat. No.: B13507214
CAS No.: 649737-00-8
M. Wt: 200.26 g/mol
InChI Key: JHUYNCLRCPVTQP-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable aldehyde with thiourea and an α-halo ester under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. Additionally, it can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methyl-1,3-thiazole-5-carboxylate
  • 2-Amino-4-phenyl-1,3-thiazole-5-carboxylate
  • 2-Amino-4-ethyl-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The propyl group at the C-4 position may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

649737-00-8

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-3-4-5-6(7(11)12-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10)

InChI Key

JHUYNCLRCPVTQP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)N)C(=O)OC

Origin of Product

United States

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